Bromochlorophenol blue

Description

Historical Context and Evolution of Bromochlorophenol Blue in Scientific Inquiry

The development of this compound is rooted in the broader history of synthetic indicators that revolutionized chemical analysis in the late 19th and early 20th centuries. The parent family of compounds, sulfonephthaleins, gained prominence as pH indicators due to their distinct and vibrant color changes in response to varying acidity. The synthesis of these dyes, including the well-known Phenol (B47542) Red and Bromophenol Blue, typically involves the condensation of a phenol with o-sulfobenzoic anhydride (B1165640) or a related precursor.

Initially, the primary application for this class of compounds was as acid-base indicators for titrations in analytical chemistry. chemimpex.com The evolution of its use saw its adoption in other scientific domains. By the mid-20th century, its utility expanded into biological sciences. A notable application that emerged was its use as a specialized stain. For instance, in 1979, it was identified as a novel stain for erythroblasts, the precursors to red blood cells. researchgate.net This discovery highlighted its potential beyond simple pH indication, showcasing its value in cytology and hematology. researchgate.net

The sodium salt form of this compound was later developed to improve its solubility in aqueous solutions, which broadened its applicability in various biochemical assays and buffer preparations. This enhancement was crucial for its adoption in techniques like electrophoresis, where it serves as a reliable tracking dye.

Significance and Broad Impact of this compound Across Disciplines

This compound is a versatile compound with significant applications across analytical chemistry, biochemistry, and materials science. Its utility stems from its distinct color-changing properties in response to pH and its ability to interact with other molecules.

As a pH indicator, this compound exhibits a visual transition from yellow in acidic solutions to purple/blue in basic solutions, typically within a pH range of 3.0 to 4.6. justdial.comsigmaaldrich.com This specific range makes it a valuable tool for monitoring chemical reactions and preparing buffer solutions where a precise acidic pH is required. chemimpex.comglobalauthorid.com

In the realm of biochemistry and molecular biology, it has proven to be a valuable reagent. One of its well-documented uses is as a stain for erythroblasts, where it imparts a distinct bright yellow color to the cytoplasm of these cells, allowing for their rapid identification in bone marrow samples. researchgate.net It is also employed in various biochemical assays, including enzyme activity tests where it can act as an indicator. chemimpex.comglobalauthorid.com Furthermore, its sodium salt is utilized in microbiological culture media to differentiate bacterial species based on their metabolic activities that lead to pH changes. globalauthorid.com

A significant application in analytical chemistry is in colorimetric assays. Research has demonstrated its use in the quantitative determination of various substances. For example, it forms a colored ion-pair complex with the antiviral drug oseltamivir (B103847), enabling its quantification. chemimpex.com It has also been used in a visual method for determining urinary protein concentration by forming a ternary associate with the protein that can be extracted onto a membrane filter, resulting in a distinct color change. researchgate.net

The table below summarizes some of the key properties of this compound.

| Property | Value |

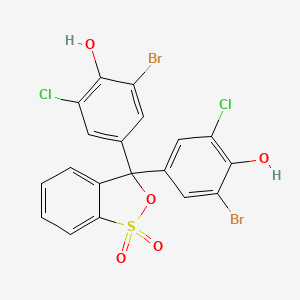

| IUPAC Name | 2-bromo-4-[3-(3-bromo-5-chloro-4-hydroxyphenyl)-1,1-dioxo-2,1λ⁶-benzoxathiol-3-yl]-6-chlorophenol |

| Molecular Formula | C₁₉H₁₀Br₂Cl₂O₅S |

| Molecular Weight | 581.06 g/mol |

| pH Transition Range | 3.0 (yellow) – 4.6 (purple/blue) |

| Appearance | Light yellow to brown powder |

The diverse applications of this compound are highlighted in the following table, which includes specific research findings.

| Discipline | Application | Detailed Research Finding |

| Analytical Chemistry | pH Indicator | Used in titrations and buffer preparations with a visual transition interval of pH 3.0-4.6. justdial.comsigmaaldrich.com |

| Colorimetric Assay | Forms an extractable colored ion-pair complex with oseltamivir for its quantitative determination. chemimpex.comresearchgate.net | |

| Protein Detection | Enables the visual determination of urinary protein by forming a ternary associate that changes color upon extraction onto a membrane filter. researchgate.net | |

| Biochemistry | Biological Stain | Specifically stains the cytoplasm of erythroblasts bright yellow, facilitating their visualization and identification. researchgate.net |

| Microbiology | Microbial Differentiation | Incorporated into culture media to distinguish between bacterial species based on pH changes from their metabolic activity. globalauthorid.com |

| Forensic Science | Latent Shoeprint Enhancement | Has been investigated as a chemical enhancement technique for two-dimensional shoe impressions in soil, reacting with carbonates to produce a visible color change. ojp.gov |

Current Research Landscape and Emerging Trends for this compound

The research landscape for this compound continues to evolve, moving beyond its traditional roles and into advanced technological applications. A significant emerging trend is its incorporation into materials science, particularly in the development of novel sensors.

One of the most promising areas is its use in colorimetric sensor arrays. These arrays, which can be thought of as "chemical noses" or "tongues," consist of multiple chemoresponsive dyes, including this compound, immobilized on a substrate. These sensors can detect and identify a variety of analytes, including sugars and their metabolites, through the generation of a unique colorimetric fingerprint. Research has shown that arrays incorporating this compound can successfully differentiate between various mono- and disaccharides. ojp.gov The principle behind this application often involves the interaction of the analyte with the sensor components, leading to a localized pH change that is reported by the indicator dye.

Furthermore, there is growing interest in the development of advanced biosensors that utilize this compound. These biosensors are being designed for a range of applications, from environmental monitoring to medical diagnostics. gspchem.com For instance, research is exploring its use in detecting pollutants in water and its potential role in diagnostic assays for various diseases. gspchem.com The development of inkjet-printed colorimetric indicator arrays containing sulfonephthalein dyes for detecting volatile amines in food packaging is another innovative application, highlighting a move towards intelligent food quality monitoring. nih.gov

In forensic science, the application of Bromophenol Blue for the enhancement of latent shoeprints has been explored. ojp.gov This technique relies on the dye's pH-indicating properties to react with the calcium carbonate present in soil residues, making faint impressions visible.

These emerging trends indicate that this compound, a compound with a long history in the laboratory, remains a relevant and valuable tool in modern scientific research, with its full potential still being explored in the fields of advanced materials and diagnostics.

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-4-[3-(3-bromo-5-chloro-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-6-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10Br2Cl2O5S/c20-12-5-9(7-14(22)17(12)24)19(10-6-13(21)18(25)15(23)8-10)11-3-1-2-4-16(11)29(26,27)28-19/h1-8,24-25H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDGFKZKMIQQRPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C(=C3)Br)O)Cl)C4=CC(=C(C(=C4)Br)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10Br2Cl2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00180230 | |

| Record name | Bromochlorophenol blue | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

581.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2553-71-1 | |

| Record name | Bromochlorophenol blue | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2553-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromochlorophenol blue | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002553711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromochlorophenol blue | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7816 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bromochlorophenol blue | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis[2-bromo-6-chlorophenol] S,S-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bromochlorophenol blue | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX9KKY3SWP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Advanced Methodologies for the Synthesis and Derivatization of Bromochlorophenol Blue

Contemporary Synthetic Routes for Bromochlorophenol Blue

The synthesis of this compound, a member of the sulfonephthalein family of dyes, is primarily achieved through the electrophilic halogenation of a precursor dye. nist.gov A prevalent method involves the bromination of chlorophenol red. poolspaforum.com This reaction is typically carried out by dissolving chlorophenol red in a solvent like glacial acetic acid and then introducing a brominating agent, such as a solution of bromine in glacial acetic acid. chemicalbook.comgoogle.com The reaction is stirred, sometimes with heating to temperatures between 60°C and 105°C, to facilitate the substitution of bromine atoms onto the phenol (B47542) rings. google.com After the reaction is complete, the product is often precipitated by adding it to hot water, followed by cooling, filtration, and washing with solvents like glacial acetic acid and benzene (B151609) to yield the this compound. chemicalbook.comgoogle.com

An alternative approach starts with phenolsulfonphthalein (Phenol Red). This involves a two-step process: the synthesis of phenolsulfonphthalein itself, followed by its bromination to produce bromophenol blue, a closely related compound. acs.org The principles of this bromination are similar to those for chlorophenol red, where excess bromine is added to a hot solution of the starting dye in glacial acetic acid. wikipedia.org

Strategies for Targeted Derivatization of this compound Analogues

Halogenation and Substituent Effects on this compound Derivatives

The functional properties of this compound, particularly its acidity (pKa) and colorimetric response, can be systematically modified through further halogenation and the introduction of various substituents. core.ac.ukresearchgate.net The electronic nature of these substituents is a key determinant of the dye's pKa value.

Electron-withdrawing groups , such as additional halogens (e.g., chlorine, bromine) or nitro groups, generally increase the acidity of the phenolic protons. core.ac.uklibretexts.org This effect stabilizes the resulting anion after deprotonation, causing a decrease in the pKa value and shifting the indicator's color change to a more acidic pH range. core.ac.uktugraz.at For example, the presence of four bromine atoms in Bromophenol Blue results in a significantly lower pH transition range (pH 3.0–4.6) compared to Phenol Red (pH 6.5-9.0). wikipedia.orgcore.ac.uk Conversely, electron-donating groups , like methyl or methoxy (B1213986) groups, have the opposite effect, decreasing acidity and increasing the pKa. core.ac.uktugraz.at

The position and type of halogen also influence the spectral properties (λmax). Generally, for sulfonephthalein dyes, increasing the number or size of substituents leads to a bathochromic shift (a shift to longer wavelengths) in the absorption maximum of the basic form. core.ac.uk

| Substituent Effect on Phenol Acidity | |

| Substituent | Effect on Acidity (pKa) |

| Electron-Withdrawing (e.g., -NO₂, -Cl, -Br) | Increases acidity (lowers pKa) |

| Electron-Donating (e.g., -CH₃, -OCH₃) | Decreases acidity (raises pKa) |

| Data compiled from multiple sources. core.ac.uklibretexts.orgresearchgate.net |

Structural Modifications for Enhanced Functional Properties of this compound

Targeted structural modifications can be implemented to impart novel functionalities to this compound, extending its utility beyond that of a simple pH indicator. A significant area of development is the covalent immobilization of the dye onto solid substrates, creating robust and reusable sensors. royalsocietypublishing.orggoogle.com

This can be achieved by introducing reactive functional groups onto the dye molecule. For instance, reacting a phenolic dye with formaldehyde (B43269) can introduce hydroxymethyl groups, which can then be used to bond the dye to polymers containing hydroxyl or aromatic groups. google.com Another strategy involves introducing groups like carboxyl or amino groups, which can form stable ester or amide linkages with a suitable substrate. google.com Such functionalization allows this compound analogues to be grafted onto materials like cellulose (B213188), polyacrylonitrile (B21495) nanofibers, or silica (B1680970) gel. royalsocietypublishing.orgresearchgate.netresearchgate.net These modified materials can be used as durable, solid-state pH sensors for applications like monitoring water quality or as "smart" textiles. google.comresearchgate.netmdpi.com

Purification and Characterization Techniques for Novel this compound Compounds

The purification of newly synthesized this compound derivatives is critical to ensure the removal of unreacted starting materials and by-products. Standard laboratory techniques are employed, tailored to the properties of the specific compound. Recrystallization from an appropriate solvent or solvent mixture is a common method. For more challenging separations, chromatographic techniques such as column chromatography or preparative High-Performance Liquid Chromatography (HPLC) are utilized. researchgate.net

Following purification, a suite of analytical methods is used to confirm the structure, purity, and properties of the novel compounds.

UV-Visible (UV-Vis) Spectroscopy is fundamental for characterizing these dyes. It is used to determine the absorption maxima (λmax) in both the acidic and basic forms and to calculate the acid dissociation constant (pKa) by measuring absorbance changes across a range of pH values. core.ac.ukresearchgate.netuzh.chrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure, allowing for the precise assignment of protons and carbons and confirming the location of substituents on the aromatic rings. researchgate.netresearchgate.netchemicalbook.com

Mass Spectrometry (MS) is used to determine the molecular weight of the new compound and to confirm its elemental composition, often through high-resolution mass spectrometry. researchgate.netnih.gov

Infrared (IR) Spectroscopy helps to identify the key functional groups present in the molecule, such as O-H (hydroxyl), S=O (sulfonate), and C-Br (carbon-bromine) bonds, confirming the successful synthesis or derivatization. researchgate.netresearchgate.net

X-ray Diffraction (XRD) can be used to characterize the solid-state structure of the crystalline dye or to confirm the successful modification of substrates, for example, in functionalized nanofibers. researchgate.netresearchgate.net

| Analytical Technique | Purpose in Characterization of this compound Derivatives |

| UV-Visible Spectroscopy | Determine absorption maxima (λmax) and pKa values. core.ac.ukuzh.ch |

| NMR Spectroscopy | Elucidate detailed molecular structure and confirm substituent positions. researchgate.netresearchgate.net |

| Mass Spectrometry | Confirm molecular weight and elemental composition. researchgate.netnih.gov |

| Infrared Spectroscopy | Identify key functional groups. researchgate.netresearchgate.net |

| X-ray Diffraction | Analyze crystalline structure and confirm substrate modification. researchgate.netresearchgate.net |

Iii. Spectroscopic and Computational Investigations of Bromochlorophenol Blue

Advanced Spectroscopic Characterization of Bromochlorophenol Blue

Advanced spectroscopic techniques are crucial for elucidating the structural and electronic properties of this compound (BCPB) and its interactions with other molecules. These methods provide detailed insights into the molecule's behavior in various chemical environments.

The study of the interaction between light and this compound provides fundamental information about its electronic transitions. The absorption spectrum of BCPB is characterized by distinct peaks in the visible and ultraviolet regions. In a 0.1 N NaOH solution, BCPB exhibits a maximum absorption wavelength (λmax) between 586 and 590 nm. vwr.comchemicalbook.com The specific λmax can be influenced by the solvent and the pH of the solution. For instance, in complex with oseltamivir (B103847) in ethyl acetate (B1210297), the absorption maximum is observed at 589 nm. researchgate.net The color of BCPB solutions changes from yellow at pH 3.0 to blue/violet at pH 4.6, a property that is central to its use as a pH indicator. chemicalbook.comhimedialabs.com This color change is due to structural changes in the molecule, transitioning from a neutral, lactone form to a charged, quinoidal form.

The dichromatic nature of this compound has been a subject of investigation, where its color can change with both concentration and the thickness of the observed layer. mdpi.com Modeling this behavior is important for enhancing its performance in applications like colorimetric sensor arrays. mdpi.comresearchgate.net The interaction with surfactants, such as cetyltrimethylammonium bromide (CTAB), can also significantly alter the absorption spectra and the apparent pKa of the dye. mdpi.comresearchgate.net

Interactive Table: Spectroscopic Properties of this compound

| Property | Value | Conditions | Reference |

| Maximum Absorption (λmax) | 586 - 590 nm | 0.1 N NaOH | vwr.comchemicalbook.com |

| Maximum Absorption (λmax) | 589 nm | Complex with oseltamivir in ethyl acetate | researchgate.net |

| pH Indicator Range | 3.0 (yellow) - 4.6 (blue/violet) | Aqueous solution | chemicalbook.comhimedialabs.com |

| pKa | 4.19 | Aqueous solution | mdpi.com |

| pKa | 2.76 | In the presence of CTApTs surfactant | mdpi.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and interactions of this compound at the atomic level. africaresearchconnects.comresearchgate.netresearchgate.netresearchgate.net While detailed ¹H-NMR assignments for BCPB itself are part of broader studies on ion-pairs with other molecules, these studies confirm the successful formation of such complexes. researchgate.netresearchgate.netresearchgate.net

Research has shown the use of BCPB in studying interactions with biological macromolecules. For example, NMR has been employed to investigate the interaction between sulfonephthalein dyes, including BCPB, and drugs containing a tertiary nitrogen atom, leading to the formation of ion-pairs. researchgate.net Another study focused on the interaction of Bromophenol Blue, a related compound, with bovine neurophysin-I, demonstrating how these dyes can probe the chemistry of proteins. acs.org Such studies provide insights into binding sites and conformational changes upon interaction. acs.org

Mass spectrometry (MS) is a key analytical technique for the characterization of this compound and its complexes. vwr.comvwr.com It allows for the precise determination of the molecular weight of BCPB, which is 581.06 g/mol , corresponding to its molecular formula C₁₉H₁₀Br₂Cl₂O₅S. vwr.comsielc.com

MS, often coupled with liquid chromatography (LC-MS), is instrumental in studying the formation of ion-pairs between BCPB and other compounds. sielc.com For instance, research on ion-pairs of pentoxyverine citrate (B86180) with various sulfonephthalein dyes, including BCPB, has utilized mass spectrometry for structural characterization. researchgate.netresearchgate.netresearchgate.net In the field of drug discovery, high-throughput mass spectrometry techniques are increasingly used for screening and identifying interactions between small molecules like BCPB and biological targets. nih.govscienceopen.com Furthermore, specialized techniques like membrane inlet mass spectrometry (MIMS) are employed in broader chemical and biological research to study gas exchange and enzymatic reactions, areas where pH indicators like BCPB can be relevant. frontiersin.org

Quantum Chemical Calculations and Molecular Modeling of this compound

Theoretical and computational methods provide a deeper understanding of the electronic structure, reactivity, and interaction mechanisms of this compound at the molecular level.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been employed to investigate the properties of this compound and related sulfonephthalein dyes. africaresearchconnects.comresearchgate.netresearchgate.net These studies help in understanding the electronic transitions observed in UV-visible spectra. researchgate.net Theoretical calculations can predict the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for determining the electronic properties and reactivity of the molecule. nih.gov

For related bromophenol compounds, theoretical investigations have been used to predict molecular geometry, electronic structure, and spectroscopic characteristics. nih.gov The molecular electrostatic potential (MEP) maps, for instance, are valuable tools for predicting chemical reactivity by identifying electron-rich and electron-poor regions of the molecule. ntu.edu.sg Such computational approaches have been applied to understand the binding nature of ion-pairs, for example, by calculating the geometry and vibrational frequencies of the complex. researchgate.netresearchgate.net

Interactive Table: Computational Predictions for Related Phenolic Compounds

| Computational Method | Predicted Property | Compound Class | Reference |

| Density Functional Theory (DFT) | Geometry, electronic structure, spectroscopic properties | Halogenated Phenols | nih.gov |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra | Tetrabromophenol blue, Bromoxylenol blue | ntu.edu.sg |

| DFT | Binding energy, interaction analysis | Bromophenol Blue with nanoparticles | researchgate.net |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Interaction with quantum dots | ZnS quantum dots | researchgate.net |

Molecular modeling and simulations are powerful tools for visualizing and quantifying the interactions of this compound with various chemical and biological entities. Molecular docking studies, for example, have been used to investigate the adsorption of Bromophenol Blue on the surface of nanoparticles, providing insights into the interaction energies and the nature of the binding. researchgate.net

Simulations can also elucidate the interactions of related bromophenolic compounds with proteins like human serum albumin (HSA). acs.org These studies can predict the binding sites and the types of intermolecular forces involved, such as hydrogen bonding and van der Waals forces. acs.org Furthermore, computational models have been developed to understand the behavior of BCPB in different environments, such as its interaction with surfactants in solution, which is important for its application in sensor arrays. mdpi.comresearchgate.net The simulation of interactions with DNA has also been explored for related dye molecules, providing a basis for understanding how these compounds might interact with genetic material. tjpr.org

Mechanistic Insights from Computational Studies of this compound Reactions

Computational chemistry, particularly through the application of quantum chemical methods like Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of halogenated compounds at a molecular level. rsc.org For this compound and its related class of bromochlorophenols (BCPs), computational studies provide crucial insights into reaction pathways that are often difficult to probe experimentally. These theoretical investigations help to predict reaction kinetics, identify transient intermediates, and understand the energetic landscapes of various reactions. rsc.orgacs.org

Detailed computational analyses have been performed on the reactions of bromochlorophenol congeners, offering a framework for understanding the reactivity of this compound. rsc.org One of the most significant reaction pathways for phenols under combustion or pyrolysis conditions is the formation of phenoxy radicals. rsc.org For BCPs, this involves the abstraction of the hydrogen atom from the hydroxyl group by radicals such as H•, which are abundant in high-temperature environments. rsc.org

This process is central as bromochlorophenoxy radicals (BCPRs) are considered key precursors in the formation of toxic mixed polybrominated and chlorinated dibenzo-p-dioxins and dibenzofurans (PBCDD/Fs). rsc.org The dimerization of these radicals is a major pathway for the formation of such pollutants. rsc.org

Key Mechanistic Findings:

Influence of Halogenation: The reactivity of the O–H bond in bromochlorophenols is significantly influenced by the degree and pattern of halogen substitution. rsc.org However, the specific distribution of bromine versus chlorine atoms does not appear to be a determining factor in the relative reactivity. rsc.org A key finding is that halogen substitution at the ortho position relative to the hydroxyl group tends to increase the stability of the BCP molecule and, consequently, reduces the reactivity of the O–H bond. rsc.org

Transition State Geometry: Analysis of the calculated transition state structures for the H-abstraction reaction reveals consistent geometric changes. The O–H bond in the transition state is elongated by approximately 17% to 21% compared to its equilibrium length in the parent BCP molecule. rsc.org Concurrently, the C–O bond shortens by about 1%, and the newly forming H–H bond is stretched by 29% to 35% relative to the bond in a stable H₂ molecule. rsc.org

The tables below, derived from comprehensive computational studies on bromochlorophenol congeners, illustrate the quantitative insights gained from these theoretical investigations. rsc.org

Table 1: Calculated Potential Barriers and Reaction Heats for H-Abstraction from Bromochlorophenols by H Atom

| Reactant (Bromochlorophenol) | Potential Barrier (kcal/mol) | Reaction Heat (kcal/mol) |

|---|---|---|

| 2-chloro-6-bromophenol | 7.71 | -21.31 |

| 4-chloro-2-bromophenol | 6.56 | -22.38 |

| 2-chloro-4-bromophenol | 6.60 | -22.34 |

| 2,4-dichloro-6-bromophenol | 7.54 | -22.51 |

| 2,6-dichloro-4-bromophenol | 8.11 | -22.18 |

Data sourced from quantum chemical calculations at the MPWB1K/6-311+G(3df,2p)//MPWB1K/6-31+G(d,p) level of theory. rsc.org The potential barrier is the energy of the transition state relative to the separated reactants. The reaction heat is the energy of the products relative to the reactants. rsc.org

Table 2: Key Bond Lengths (Å) in Reactants and Transition States for H-Abstraction Reaction

| Parameter | Reactant (BCP) | Transition State (TS) | Product (H₂) |

|---|---|---|---|

| O–H Bond Length | ~0.96 | 1.125 - 1.162 | N/A |

| C–O Bond Length | ~1.34 - 1.35 | 1.313 - 1.334 | N/A |

| H–H Bond Length | N/A | 0.952 - 0.993 | ~0.74 |

Generalized bond length data from computational studies on bromochlorophenols. rsc.org The data shows significant stretching of the O-H and forming H-H bonds in the transition state. rsc.org

While detailed mechanistic studies on this compound's specific reactions are scarce, research on the closely related Bromophenol Blue provides analogous insights. For instance, computational results for Bromophenol Blue suggest that the bromine atoms are the most probable sites for attack by oxidizing species, initiating the decolorization process. iapchem.org Furthermore, DFT calculations have been employed to explore the formation and stability of ion-pair complexes between sulfonephthalein dyes, including this compound, and other molecules, highlighting the role of hydrogen bonding in these interactions. researchgate.net

Iv. Advanced Analytical Applications of Bromochlorophenol Blue in Research

Electrochemical Sensing Platforms Utilizing Bromochlorophenol Blue

The electrochemical properties of this compound, particularly its ability to undergo redox reactions and participate in electron transfer processes, make it a suitable component for the fabrication of electrochemical sensors. mdpi.com These platforms offer high sensitivity, rapid response, and the potential for miniaturization, aligning with the growing demand for on-site and real-time analysis. mdpi.comnih.gov

Development of Amperometric and Voltammetric Sensors with this compound

Amperometry and voltammetry are powerful electrochemical techniques that measure the current resulting from an applied potential, providing qualitative and quantitative information about an analyte. libretexts.org this compound and its analogs can be incorporated into sensor designs to facilitate the detection of specific ions and molecules.

Research has demonstrated the ability to electropolymerize related sulfonephthalein dyes, such as Bromophenol Blue, onto electrode surfaces like gold (Au) and glassy carbon (GCE). researchgate.netmdpi.com This process creates a stable, porous polymer film that can act as the sensing layer. researchgate.net For instance, a poly(bromophenol blue) film electrochemically synthesized on a GCE was successfully used to develop an anodic stripping voltammetry method for the determination of trace copper ions (Cu²+). researchgate.net The modified electrode exhibited excellent sensitivity, with a linear relationship between the anodic peak current and Cu²+ concentration in the range of 1.0×10⁻⁸ to 1.0×10⁻⁵ M and a low detection limit of 3.5×10⁻⁹ M. researchgate.net

Similarly, sensors based on other dye analogs like poly(bromocresol purple) have been developed for the simultaneous quantification of natural phenolic antioxidants, such as ferulic acid and vanillin. mdpi.com These examples highlight the principle that triphenylmethane (B1682552) dyes, including this compound, can be used to create modified electrodes for sensitive and selective voltammetric analysis of various analytes. researchgate.netmdpi.com The general approach involves modifying an electrode (e.g., carbon paste, glassy carbon) with the dye, which then interacts with the target analyte, producing a measurable change in current. nih.gov

Table 1: Performance of a Poly(bromophenol blue)-based Voltammetric Sensor for Cu²⁺ Detection

| Parameter | Value |

|---|---|

| Electrode | Poly(bromophenol blue) modified Glassy Carbon Electrode (PBPB-GCE) |

| Analyte | Copper (II) ions (Cu²⁺) |

| Technique | Anodic Stripping Voltammetry |

| pH of Solution | 2.0 (H₂SO₄) |

| Linear Range | 1.0×10⁻⁸–1.0×10⁻⁵ M |

| Detection Limit (S/N=3) | 3.5×10⁻⁹ M |

Data sourced from a study on electropolymerized bromophenol blue films. researchgate.net

Miniaturized Electrochemical Devices Incorporating this compound

There is a significant trend towards the miniaturization of analytical systems to create portable, low-cost, and rapid point-of-care testing (POCT) devices. science.govnih.gov These "lab-on-a-chip" or micro-total analysis systems integrate sample handling, separation, and detection into a single small device. science.gov While specific research on miniaturized devices incorporating this compound is not extensively documented, the principles of their operation allow for its inclusion.

For example, colorimetric sensor arrays have been developed using nanoporous pigments that include a chemoresponsive colorant. google.com A patent describes an array where one of the sensor spots is composed of Bu₄NBr (tetrabutylammonium bromide) and this compound, demonstrating its utility in multi-analyte detection platforms. google.com Furthermore, microfluidic devices have been created for determining the albumin-to-creatinine ratio (uACR) using other dyes like tetrabromophenol blue. nih.govpreprints.orgresearchgate.net These systems use spectrophotometric dye-binding assays within a miniaturized platform, a concept readily adaptable to this compound given its strong colorimetric properties. nih.govpreprints.org Such devices can be integrated with microfluidics for automated sample processing and analysis, making them suitable for decentralized clinical or environmental monitoring. nih.gov

Chromatographic Separations Enhanced by this compound

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. This compound serves as a valuable tool in several of these methods, either as a visual aid or as an active component in the analytical process.

Application of this compound as a Tracking Dye in Electrophoresis

Electrophoresis is a technique used to separate macromolecules like DNA, RNA, and proteins based on their size and charge. justdial.com Tracking dyes are essential components in the sample loading buffer, as they allow the scientist to visually monitor the progress of the electrophoretic run. gspchem.combio-rad.combiocompare.com While Bromophenol Blue is more commonly cited for this purpose, this compound also finds application. gspchem.comgoogle.com

The dye, being negatively charged at a neutral or slightly alkaline pH, migrates towards the anode (positive electrode) along with the nucleic acids or proteins. biocompare.comserva.de Because the dye is small and brightly colored, its migration front can be easily observed in the gel, indicating how far the separation has progressed. This prevents the samples from running off the end of the gel. gspchem.com

This compound in Liquid Chromatography Method Development

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. This compound itself can be analyzed by HPLC, and it is also used in the development of methods for other compounds. sielc.com

A reverse-phase (RP) HPLC method has been developed for the analysis of this compound using a C18 or Newcrom R1 column. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) and water with an acid, such as phosphoric acid, as a modifier. sielc.com

More significantly, this compound has been employed in the development of analytical methods for pharmaceuticals. A notable example is the creation of a colorimetric and liquid chromatographic assay for the antiviral drug oseltamivir (B103847). cdc.govnih.gov In this method, a quantitative colorimetric assay was developed based on the formation of an extractable colored ion-pair complex between the protonated amine groups of oseltamivir and the anionic this compound dye. cdc.govnih.gov This colorimetric test was subsequently validated using a reverse-phase HPLC method, demonstrating the utility of this compound in both spectrophotometric and chromatographic contexts for pharmaceutical quality control. cdc.govnih.govresearchgate.net

Table 2: HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column Type | Reverse Phase (e.g., Newcrom R1, C18) |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid |

| Application | Separation of this compound; Method Development |

Data sourced from SIELC Technologies application note. sielc.com

Colorimetric and Spectrophotometric Assays Involving this compound

The most prominent application of this compound stems from its properties as a pH indicator, which forms the basis of numerous colorimetric and spectrophotometric assays. gspchem.comscribd.com These assays rely on the principle that the dye exhibits a distinct color change in response to a chemical reaction or a change in pH, which can be measured visually or with a spectrophotometer. google.com

This compound has a pH transition interval of approximately 3.0 to 4.6, changing from yellow in acidic conditions to purple/blue in less acidic or basic conditions. scribd.com This property is exploited in protein assays, where the binding of proteins to the dye can cause a shift in its pKa, resulting in a color change even at a constant buffered pH. This phenomenon, known as the "protein error of indicators," is the basis for some colorimetric protein quantification methods. google.com For instance, this compound can be combined with other indicators like methyl orange to create a dual-indicator system that provides enhanced color resolution and increased sensitivity in test strips for protein detection. google.com

As previously mentioned, a quantitative assay for oseltamivir was developed that relies on the formation of a colored ion-pair complex with this compound, which is then extracted into an organic solvent like ethyl acetate (B1210297) for spectrophotometric measurement. cdc.govnih.gov The intensity of the color is proportional to the concentration of the drug. cdc.gov Additionally, its sodium salt has been used in colorimetric sensor arrays for the detection and identification of sugars and has been investigated for detecting the avian influenza virus. gspchem.com

Table 3: Properties of this compound as an Indicator

| Property | Value |

|---|---|

| pH Transition Range | 3.0 - 4.6 |

| Acidic Color | Yellow |

| Basic Color | Purple/Blue |

| Key Application | pH Indication, Colorimetric Assays |

Data sourced from various chemical analysis resources. gspchem.comscribd.com

High-Throughput Screening with this compound-Based Assays

High-throughput screening (HTS) methodologies are crucial for the rapid screening of large numbers of compounds, particularly in drug discovery. This compound has been integrated into HTS assays to facilitate the efficient identification of target molecules. benthamdirect.comnih.gov

A notable application is in the screening of enzyme inhibitors using composite microarrays. benthamdirect.comnih.gov In one such assay designed to screen for elastase inhibitors, a protein chip technology was employed. The fundamental principle involves the enzymatic hydrolysis of a colorless synthetic substrate by elastase, which results in a yellow product. benthamdirect.comnih.gov To enhance the detection of this color change, which can be difficult to discern accurately in a high-throughput format, this compound was added to the substrate solutions. benthamdirect.comnih.gov

The addition of BCPB creates a clear visual distinction between inhibited and uninhibited enzymatic reactions. benthamdirect.comnih.gov

Active Enzyme: If the enzyme is active, it hydrolyzes the substrate, producing a yellow product. This yellow color combines with the blue of the BCPB, resulting in a green spot. benthamdirect.comnih.gov

Inhibited Enzyme: If a test compound inhibits the enzyme's activity, the substrate is not hydrolyzed. Consequently, the spot remains blue, the color of the BCPB indicator. benthamdirect.comnih.gov

This chromogenic difference provides a clear and sensitive endpoint for detecting enzymatic activity. benthamdirect.com In a large-scale screening of 11,680 compounds, this BCPB-based microarray system proved to be an effective, sensitive, and applicable method for HTS, successfully identifying two valuable chemical hits. benthamdirect.comnih.gov The use of microplates, such as 96-well plates, containing bromophenol blue as an indicator to monitor biochemical reactions is also a common practice in high-throughput analysis. justdial.com

| HTS Assay Component | Function | Colorimetric Output (In presence of BCPB) |

| Elastase | Enzyme | - |

| Synthetic Substrate | Colorless reactant | - |

| Test Compound | Potential inhibitor | - |

| Result (No Inhibition) | Substrate hydrolysis | Green (Yellow product + Blue BCPB) benthamdirect.comnih.gov |

| Result (Inhibition) | No substrate hydrolysis | Blue (BCPB color) benthamdirect.comnih.gov |

This compound in the Quantitative Determination of Analytes

The ability of this compound to form colored complexes with specific molecules makes it a valuable reagent in colorimetric assays for the quantitative determination of various analytes. gspchem.com This application is particularly prominent in clinical chemistry and pharmaceutical analysis.

One of the key applications is the determination of protein concentration, specifically serum albumin. researchgate.netresearchgate.net Several sulfonephthalein dyes, including this compound, are used for this purpose. researchgate.net A visual method has been developed for determining urinary protein concentration using BCPB in conjunction with a membrane filter. researchgate.net At a pH of 3.0, a ternary associate forms between BCPB and protein, which is then extracted onto the membrane filter. researchgate.net This process results in a significant color change from yellow to blue upon drying, allowing for the visual detection of human serum albumin in urine at concentrations as low as 40 mg/l. researchgate.net

This compound has also been employed in a quantitative colorimetric assay to determine the quality of the antiviral drug oseltamivir, the active ingredient in Tamiflu. cdc.govnih.govpsu.edu The assay is based on the formation of an extractable colored ion-pair complex between oseltamivir and BCPB. cdc.govnih.gov This method, alongside one using Congo red, was successfully used to assess batches of oseltamivir products, demonstrating its utility in pharmaceutical quality control. cdc.govnih.gov In testing for specificity, other drugs such as quinine (B1679958) and chloroquine (B1663885) also produced a color change with the BCPB assay, indicating the importance of considering the sample matrix. cdc.govpsu.edu

Furthermore, BCPB is used in the photometric determination of carboxylic acid impurities in polymers and organic liquids. sigmaaldrich.com It can also be used in the analysis of pesticide residues. carlroth.comfujifilm.com

| Analyte | Method | Principle |

| Urinary Protein (Human Serum Albumin) | Visual Colorimetry with Membrane Filter | Formation of a ternary associate between BCPB and protein at pH 3.0, extracted onto a filter, causing a color change from yellow to blue upon drying. researchgate.net |

| Oseltamivir | Colorimetric Assay | Formation of an extractable colored ion-pair complex with BCPB. cdc.govnih.govpsu.edu |

| Carboxylic Acid Impurities | Photometric Determination | Utilized for determination in organic liquids and polymers. sigmaaldrich.com |

| Pesticide Residues | Residue Analysis | Used as a reagent in the analysis of pesticide residues. carlroth.comfujifilm.com |

Forensic Applications of this compound in Trace Evidence Analysis

In the field of forensic science, the analysis of trace evidence is critical for linking suspects to crime scenes. fosterfreeman.com While a wide range of advanced analytical techniques are employed, simple chemical enhancement methods remain valuable. researchgate.netjuniperpublishers.com this compound has found a niche application in this area, particularly in the enhancement of trace evidence.

Research has shown the utility of BCPB-hydrochloric acid solutions in forensic analysis. researchgate.net While detailed public-domain studies on BCPB are limited, its application is often compared to the more frequently cited bromophenol blue. Bromophenol blue has been successfully used as a chemical enhancement technique for two-dimensional shoe impressions left in soil. researchgate.netojp.gov It functions as a pH indicator, reacting with carbonates present in the soil matrix of the shoeprint. researchgate.net This reaction produces a color change that enhances the visibility of the impression. The enhancement can be further improved by the application of steam. researchgate.net Studies have found that bromophenol blue can be more effective than other chemical methods, especially when calcium carbonate is a major component of the soil. researchgate.net

Given that this compound is also a pH indicator with a similar transition range, its application in forensic science likely follows a similar principle of reacting with specific chemical components in trace evidence to produce a visible color change, thereby aiding in visualization and analysis. sigmaaldrich.comhimedialabs.com The use of BCPB has been noted in the Japanese Journal of Forensic Science, suggesting its established use in certain forensic laboratories. researchgate.net

V. Mechanistic Studies of Bromochlorophenol Blue Interactions

Investigation of Bromochlorophenol Blue Binding Mechanisms with Biomolecules

Detailed investigations into the binding mechanisms of this compound with essential biomolecules such as proteins and nucleic acids are not substantially documented in current scientific literature. While it is used in biochemical assays, the fundamental dynamics of these interactions at a molecular level remain largely unexplored. chemimpex.com

Protein-Bromochlorophenol Blue Interactions and Conformational Changes

There is a lack of specific research detailing the interactions between this compound and proteins. Consequently, data on binding affinities, the nature of the forces involved (e.g., hydrophobic, electrostatic), and any resulting conformational changes in the protein structure upon binding are not available.

Nucleic Acid-Bromochlorophenol Blue Complexation Dynamics

Information regarding the complexation dynamics between this compound and nucleic acids (DNA or RNA) is not present in the available literature. Studies focusing on how, where, and with what affinity this specific compound binds to nucleic acids have not been published.

Role of this compound in Enzyme Activity Modulation

Photochemical and Photophysical Processes of this compound

A detailed characterization of the photochemical and photophysical properties of this compound is not available in the scientific literature. Essential data, including quantum yields, fluorescence lifetimes, and specific photochemical reactions upon exposure to light, have not been published.

Vi. Bromochlorophenol Blue in Sensor Technology and Array Development

Design and Optimization of Bromochlorophenol Blue-Based Chemical Sensor Arrays

Chemical sensor arrays often mimic the mammalian olfactory system by utilizing multiple cross-reactive sensors to generate a unique response pattern for a specific analyte. This compound is a key component in many colorimetric sensor arrays due to its pronounced color change in response to pH variations.

The integration of this compound into optical sensing platforms is a critical step in the development of robust and sensitive chemical sensors. Various methods have been employed to immobilize the dye onto solid substrates, ensuring its stability and reactivity.

One common approach involves entrapping the dye within a polymer matrix. For instance, Bromophenol blue can be incorporated into a tetra-orthosilicate (TEOS)-based sol-gel matrix. This method provides a porous and inert support that allows for interaction with the analyte while preventing the dye from leaching. The thickness of the polymer layer can influence the sensor's response due to the dichromatic nature of Bromophenol blue. mdpi.comunipd.it

Another method involves doping polypyrrole (Ppy) films with Bromophenol blue. researchgate.net This creates a synergistic effect where the resulting material exhibits a wider pH-sensitive range than the individual components. researchgate.net Such films can be deposited on various substrates, including optical fibers, to create compact and versatile sensors. researchgate.net For example, an optical-fiber pH sensor for gastric monitoring has been developed by immobilizing Bromophenol blue on controlled-pore glasses through a silylation process. researchgate.net

The following table summarizes different platforms for integrating Bromophenol blue in optical sensors:

| Sensing Platform | Immobilization Matrix | Analyte | Principle of Detection | Reference |

| Optical Waveguide | Silicone Composite Film | Volatile Amines | Change in optical properties | researchgate.net |

| Polypyrrole Film | Electrochemically Synthesized Polypyrrole | pH | Synergistic color change | researchgate.net |

| Controlled-Pore Glasses | Silylation | pH | Colorimetric change | researchgate.net |

| Sol-Gel Film | Tetra-orthosilicate (TEOS) | pH | Colorimetric change | mdpi.com |

The concept of multifunctional sensors, or sensor arrays, is to utilize a collection of cross-reactive sensing elements to identify and quantify a wide range of analytes. The response of each element in the array to an analyte creates a unique "fingerprint," which can be recognized using pattern recognition algorithms. rsc.org

This compound is often included in these arrays as a pH-sensitive component. wikipedia.org In a colorimetric sensor array, various chemoresponsive colorants, including pH indicators like Bromophenol blue, metalloporphyrins, and solvatochromic dyes, are printed onto a substrate. illinois.edu When the array is exposed to an analyte, each spot changes color to a different degree, creating a specific color pattern. illinois.edu

Development of this compound-Incorporating Biosensors

While direct examples of biosensors incorporating this compound are not extensively documented, the principles of biosensor design suggest its potential application. Biosensors combine a biological recognition element (e.g., an enzyme, antibody, or nucleic acid) with a transducer to detect a specific analyte.

The pH-sensitive nature of this compound can be harnessed in biosensors where the biological recognition event leads to a change in local pH. For example, in an enzyme-based biosensor, the enzymatic reaction might produce or consume protons, leading to a pH shift that can be detected by the immobilized dye.

The development of such a biosensor would involve co-immobilizing the biological component and this compound on a suitable support. The resulting color change of the dye would then correlate with the concentration of the target analyte. Ratiometric fluorescence-based nano pH sensors have been developed for monitoring intracellular processes, demonstrating the feasibility of using pH-sensitive dyes in biological sensing. nih.gov

Advanced Data Analysis and Modeling for this compound Sensor Systems

The high-dimensional data generated by this compound-based sensor arrays necessitates the use of advanced data analysis and modeling techniques to extract meaningful information. worktribe.com Chemometric and statistical methods are employed to analyze the complex response patterns and correlate them with the identity and concentration of the analytes. illinois.edu

Commonly used techniques include:

Principal Component Analysis (PCA): A dimensionality reduction technique that transforms the large set of variables from the sensor array into a smaller set of uncorrelated variables called principal components. This allows for the visualization of the data and the identification of clusters corresponding to different analytes.

Hierarchical Cluster Analysis (HCA): An algorithm that groups similar data points into clusters. In the context of sensor arrays, HCA can be used to group analytes with similar response patterns, creating a dendrogram that visually represents the relationships between them. illinois.edu

Linear Discriminant Analysis (LDA): A supervised classification method that finds a linear combination of features that characterizes or separates two or more classes of objects or events. LDA can be used to build a predictive model for identifying unknown analytes based on their sensor array response.

Modeling the behavior of the sensor itself is also crucial for optimizing its performance. For instance, a model has been developed to understand the dichromatic behavior of Bromophenol blue in colorimetric sensor arrays. mdpi.comunipd.itresearchgate.net This model helps in predicting the shape of the calibration curves and the prediction errors at different dye concentrations, enabling the optimization of the sensor for improved accuracy. mdpi.comunipd.itresearchgate.net By understanding how factors like dye concentration and matrix thickness affect the sensor's response, researchers can design more reliable and precise sensor systems. mdpi.com

The following table presents a summary of research findings on modeling the dichromatic behavior of Bromophenol blue to enhance the analytical performance of pH colorimetric sensor arrays.

| Parameter | Finding | Implication for Sensor Design | Reference |

| BPB Concentration | Affects the slope and working interval of the Hue calibration curve. | Allows for tuning the sensor's sensitivity and dynamic range. | mdpi.com |

| Dichromatism | Influences the repeatability and accuracy of the sensor array. | Must be accounted for in calibration models to avoid systematic errors. | mdpi.com |

| Prediction Error | Varies with BPB concentration, with an increase near the inversion of the slope calibration profile. | Helps in selecting the optimal dye concentration for minimizing measurement errors. | mdpi.comworktribe.com |

Vii. Environmental and Industrial Research Applications of Bromochlorophenol Blue

Bromochlorophenol Blue in Environmental Monitoring and Remediation Research

This compound (BCPB) is a sulfonephthalein dye utilized in various research applications, from environmental testing to biochemical assays. chemimpex.comchemicalbook.com Its utility in environmental science is particularly notable in the monitoring of water quality and the detection of pollutants. chemimpex.comchemimpex.com

Detection of Environmental Contaminants Using this compound-Based Methods

The unique pH-indicating properties of this compound have been harnessed to develop sensitive and efficient methods for detecting environmental contaminants. chemimpex.comchemimpex.com These methods often rely on the interaction between BCPB and a target pollutant, which induces a measurable color change.

A notable application is in the creation of colorimetric assays for detecting specific molecules. For instance, researchers have developed a method to detect the antiviral drug oseltamivir (B103847). researchgate.net This assay involves the formation of a complex between oseltamivir and BCPB, which can be extracted into an organic solvent like ethyl acetate (B1210297). The resulting blue color in the organic layer is then measured spectrophotometrically to quantify the drug's concentration. researchgate.net Similarly, a visual method has been established for determining protein concentration in urine, a key indicator of certain health issues. researchgate.net This technique uses a membrane filter to concentrate a ternary associate of BCPB and protein, resulting in a distinct color change from yellow to blue upon drying, allowing for visual detection of human serum albumin at concentrations as low as 40 mg/l. researchgate.net

These BCPB-based detection methods offer a valuable tool for environmental and health monitoring due to their simplicity and sensitivity. researchgate.netresearchgate.net

Interactive Data Table: BCPB-Based Contaminant Detection Methods

| Contaminant | Analytical Method | Principle of Detection | Sample Matrix |

| Oseltamivir | Colorimetric Assay | Formation of a colored complex with BCPB, extracted into ethyl acetate. researchgate.net | Pharmaceutical Samples |

| Urinary Protein | Visual Method with Membrane Filter | Ternary association between BCPB and protein, causing a color change upon drying on a filter. researchgate.net | Urine |

Studies on the Degradation Pathways of this compound in Environmental Matrices

The presence of synthetic dyes like this compound in industrial wastewater is a significant environmental concern. Consequently, extensive research has focused on effective methods to degrade BCPB and mineralize it into less harmful substances.

Photocatalytic Degradation: A prominent area of research involves photocatalysis, which uses semiconductor materials to generate highly reactive species that break down organic pollutants when exposed to light. orientjchem.org Studies have successfully used nanocrystalline zinc oxide (ZnO) and titanium dioxide (TiO2) for the photocatalytic degradation of triphenylmethane (B1682552) dyes. orientjchem.orgscientific.net For example, one study demonstrated that using ZnO under sunlight not only removes the color of the dye but also significantly reduces the Chemical Oxygen Demand (COD) and other pollutants, indicating mineralization of the organic molecule. orientjchem.org Another study showed that nanometer TiO2 can also be an efficient method for degrading bromophenol blue solution. scientific.net The efficiency of these processes is influenced by factors such as catalyst amount, irradiation time, and UV light intensity. scientific.net

Bioremediation: Another environmentally friendly approach is bioremediation, which utilizes microorganisms to break down contaminants. Fungi, in particular, have shown promise in degrading synthetic dyes. The white-rot fungus Trametes versicolor has been studied for its ability to decolorize triphenylmethane dyes, including BCPB, through the action of its laccase enzyme. researchgate.net However, the degradation efficiency can be influenced by the dye's molecular structure; the presence of electron-withdrawing chloro groups in BCPB was found to decrease the decolorization efficiency compared to other dyes. researchgate.net Other fungal species, such as Aspergillus flavus, have also been investigated for their ability to degrade bromophenol blue. nih.govresearchgate.net Studies have shown that A. flavus can effectively decolorize the dye, with the process being influenced by environmental conditions like pH and temperature. nih.gov

Interactive Data Table: Degradation Methods for Bromophenol Blue

| Degradation Method | Catalyst/Organism | Key Findings | Reported Efficiency |

| Photocatalysis | Zinc Oxide (ZnO) | Complete color removal and approx. 50% COD reduction. orientjchem.org | High |

| Photocatalysis | Titanium Dioxide (TiO2) | Efficient degradation, influenced by catalyst amount and irradiation time. scientific.net | Not specified |

| Bioremediation (Laccase) | Trametes versicolor | Decolorization efficiency of 15.1 ± 0.8%. researchgate.net | 15.1% |

| Bioremediation | Aspergillus flavus | Maximum decolorization achieved at pH 6 and 30°C. nih.gov | High |

Industrial Process Monitoring and Quality Control with this compound

The distinct color change of this compound over a pH range of 3.0 to 4.6 (yellow to blue) makes it a valuable indicator for various industrial applications. himedialabs.com Its reliability and clear visual cues are advantageous for quality control and process monitoring. chemimpex.com

In several industries, including pharmaceuticals and food processing, maintaining precise pH levels is critical for product quality, stability, and safety. chemimpex.comjustdial.com BCPB can be used as a quick, cost-effective method to monitor the pH of solutions and formulations, ensuring they meet required standards. chemimpex.comjustdial.commacsenlab.com For example, in the pharmaceutical industry, it helps ensure the stability of active ingredients. justdial.com It is also used in the textile industry to assess the pH of dye baths, which is crucial for the proper fixation of dyes onto fabrics. justdial.com

Furthermore, BCPB is employed in microbiological culture media to differentiate between bacterial species based on their metabolic activity, which can cause pH changes in the medium. chemimpex.com This application is vital for identifying pathogens and in other microbiological research. chemimpex.com

Viii. Emerging Research Directions and Future Perspectives for Bromochlorophenol Blue

Nanotechnology and Bromochlorophenol Blue Integration

The intersection of nanotechnology and sulfonephthalein dyes, including this compound and its close analog bromophenol blue, is a burgeoning field of research. gspchem.com Scientists are exploring the integration of these dyes with various nanomaterials to create functional systems for sensing, environmental remediation, and biomedical applications.

Recent studies have investigated the use of bromophenol blue with nano-droplets, which improved the nonlinear refractive index of the dye compared to an aqueous solution. researchgate.net This enhancement of nonlinear optical properties is crucial for applications in areas like antibacterial photodynamic therapy. researchgate.net The research demonstrated that incorporating the dye into nano-droplets reduced dye aggregation, a key factor in optimizing its photophysical behavior. researchgate.net

In the realm of environmental science, nanomaterials are being leveraged for the degradation and removal of sulfonephthalein dyes from water. For instance, nano platinum loaded onto graphene nanosheets has been synthesized and tested as a photocatalyst for the degradation of bromophenol blue under UV light. uobaghdad.edu.iq Similarly, novel azo-functionalized magnetic nano-adsorbents have been developed for the efficient removal of bromophenol blue from contaminated water, achieving an adsorption capacity of 7.43 mg g⁻¹. rsc.org Other research has focused on composites like nano-graphene oxide-methionine and TiO2 modified with clinoptilolite/activated carbon to enhance the adsorption and photocatalytic mineralization of bromophenol blue. inovatus.esmdpi.com These studies highlight a synergistic effect between the nanomaterials and the dye, leading to improved efficiency in water treatment processes. mdpi.comscispace.com The principles and materials from these studies on bromophenol blue could potentially be adapted for this compound, given their structural similarities.

The development of nanosensors represents another significant direction. mdpi.comnih.gov While direct research on this compound-based nanosensors is still emerging, the foundational work with related dyes provides a strong precedent. For example, array-based nanosensors have been used to detect cellular responses to various chemicals, demonstrating the high sensitivity achievable with such platforms. nih.gov The unique optical properties of dyes like this compound make them promising candidates for integration into optical nanosensor systems for detecting a wide range of analytes. mdpi.com

Table 1: Examples of Nanotechnology Integration with Related Sulfonephthalein Dyes

| Nanomaterial | Dye | Application | Key Finding | Reference |

|---|---|---|---|---|

| Nano-droplets (heptane oil/AOT) | Bromophenol Blue (BPB) | Nonlinear Optics / Photodynamic Therapy | Enhanced nonlinear refractive index compared to aqueous solution; reduced dye aggregation. | researchgate.net |

| Platinum on Graphene Nanosheets (Pt/GNS) | Bromophenol Blue (BPB) | Photocatalysis | Effective photodegradation of the dye under UV irradiation. | uobaghdad.edu.iq |

| Azo-functionalized Magnetic Nanoparticles (SPIONs) | Bromophenol Blue (BPB) | Water Remediation (Adsorption) | Adsorption capacity of 7.43 mg g⁻¹; followed pseudo-second-order kinetics. | rsc.org |

| Nano Graphene Oxide-Methionine (NGO-M) | Bromophenol Blue (BPB) | Water Remediation (Adsorption) | Adsorption process was found to be endothermic and spontaneous. | inovatus.es |

| Fluorinated TiO2 with Carbon Nanotubes (CNTs-TiO2-F) | Bromophenol Blue (BPB) | Photocatalysis | Achieved 98% photodegradation in 20 minutes, significantly higher than pure TiO2. | scispace.com |

Advanced Materials Science Applications of this compound

The unique properties of this compound are being harnessed in the development of advanced materials. Its sensitivity to environmental changes makes it a valuable component in "smart" materials and functional coatings.

A notable application is in temperature-indicating compositions. google.com A patent describes a system where this compound, in combination with other compounds like brilliant green and a solvent system of ortho-bromonitrobenzene and ortho-chloronitrobenzene, can be used to measure temperatures accurately within the human clinical range. google.com This demonstrates its potential in creating reversible thermochromic materials.

Furthermore, research into related sulfonephthalein dyes opens up possibilities for this compound. Studies on bromophenol blue have explored its use as a corrosion inhibitor for mild steel in acidic environments, often in synergy with other substances like iodide ions. researchgate.net The dye molecules can adsorb onto the metal surface, forming a protective film that inhibits the corrosion process. researchgate.net

In the field of materials for environmental applications, composites incorporating sulfonephthalein dyes are being developed. A study on a composite of the metal-organic framework (MOF) UiO-66 grown on kombucha-derived bacterial cellulose (B213188) showed a synergistic effect in the adsorption of bromophenol blue. mdpi.com The composite exhibited a significantly higher adsorption capacity for the dye than the sum of its individual components, highlighting the benefits of integrating these dyes into advanced porous materials for pollutant removal. mdpi.com

Additionally, the photoelectrical properties of related dyes like tetrabromophenol blue have been investigated for use in dye-sensitized solar cells (DSSCs). ntu.edu.sg While the absorption peaks for these specific dyes were not perfectly aligned with the solar spectrum for optimal performance, the research provides a framework for how sulfonephthalein dyes could be modified or integrated into photovoltaic systems. ntu.edu.sg

Future Avenues in Theoretical and Computational this compound Research

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of molecules like this compound. researchgate.net Theoretical studies, particularly those using Density Functional Theory (DFT), are providing deep insights into the electronic structure, reactivity, and spectral properties of sulfonephthalein dyes. ntu.edu.sgnih.govresearchgate.net

Recent computational research has focused on selecting optimal reagents for analytical methods. For example, DFT calculations were used to compare the interaction energy of the drug remdesivir (B604916) with various acid dyes, revealing that bromophenol blue was a superior match for forming an ion-pair complex for spectrophotometric analysis. nih.gov A similar computational approach was employed to identify bromophenol blue as the preferred dye for the extraction of fostemsavir, another pharmaceutical compound. researchgate.netnih.gov These studies demonstrate the power of computational screening to guide experimental design, saving time and resources while improving the sensitivity of analytical techniques. researchgate.net

Theoretical investigations are also elucidating the fundamental properties of these dyes. Computational studies on dyes like tetrabromophenol blue have been used to calculate frontier molecular orbitals, energy levels, and molecular electrostatic potentials to understand their photoelectrical properties for applications such as solar cells. ntu.edu.sg Such calculations can predict absorption spectra and explain the electronic transitions that give rise to the dyes' characteristic colors. ntu.edu.sgresearchgate.net The dissociation mechanisms of sulfonephthalein indicators are also being modeled using various computational programs, which helps in explaining their pH-dependent color changes. researchgate.net The systematic study of dissimilar cation-anionic association of sulfonephthalein dyes using both experimental and semi-empirical methods has helped in determining the probable structures and stability of the resulting associates. univ.kiev.ua

Future computational work could focus on building reliable Quantitative Structure-Property Relationship (QSPR) models to predict properties like the acid dissociation constant (pKa) for a wide range of indicators, including this compound. conicet.gov.ar By applying machine learning algorithms like genetic algorithms and support vector regression to a dataset of descriptors, researchers can create predictive models that accelerate the design of new indicators with tailored properties. conicet.gov.ar

Table 2: Summary of Computational Research on Related Sulfonephthalein Dyes

| Computational Method | Dye Studied | Research Focus | Key Finding/Application | Reference |

|---|---|---|---|---|

| DFT (B3LYP/6-31G(d)) | Bromophenol Blue | Reagent selection for drug analysis (Remdesivir) | BPB showed higher interaction energy, making it a better match for ion-pair complex formation. | nih.gov |

| Density Functional Theory (DFT) | Bromophenol Blue | Green chemistry-based drug analysis (Fostemsavir) | Computationally identified BPB as the preferred acid dye for efficient and green extraction. | researchgate.netnih.gov |

| DFT and TD-DFT | Tetrabromophenol Blue | Photoelectrical properties for solar cells | Calculated frontier molecular orbitals, energy levels, and absorption spectra. | ntu.edu.sg |

| Semi-empirical methods | Sulfonephthalein dyes | Dye association in aqueous solutions | Determined the standard enthalpy of formation and most probable structures of dye associates. | univ.kiev.ua |

| Genetic Algorithm (GA) & LSSVR | Various pH indicators (including this compound) | QSPR modeling to predict pKa values | Developed a reliable model for predicting the acid dissociation constants of indicators. | conicet.gov.ar |

Interdisciplinary Research Synergies Involving this compound

The future of this compound research lies in its application across multiple scientific disciplines, fostering synergies that drive innovation. Its versatility allows it to serve as a bridge between chemistry, materials science, biology, and environmental science. chemimpex.comgspchem.com

One of the most prominent synergistic areas is the interface of materials science and environmental chemistry. The development of advanced composites, such as MOFs on bacterial cellulose or TiO2-nanocomposites, for the removal of bromophenol blue from wastewater is a prime example. mdpi.commdpi.com This research combines expertise in material synthesis and characterization with the principles of environmental remediation to address pollution. uobaghdad.edu.iqrsc.org

A second key synergy exists between analytical chemistry and computational science. As detailed previously, theoretical calculations are increasingly used to predict and optimize the behavior of this compound and related dyes in analytical assays, leading to more sensitive and efficient detection methods for pharmaceuticals and other compounds. nih.govresearchgate.netnih.gov

Furthermore, there is growing potential for synergy with the life sciences. The use of bromophenol blue-doped nano-droplets in photodynamic therapy against Staphylococcus aureus merges materials science with microbiology and medicine. researchgate.net The compound's role as a tracking dye in protein electrophoresis and in microbiological culture media already establishes its place in biochemistry and microbiology. chemimpex.comgspchem.com Future research could explore its use in advanced diagnostic assays and bio-imaging, potentially leveraging its pH-sensitivity to monitor biological processes in real-time. gspchem.comacs.org The development of nanosensor arrays for detecting cellular responses to pesticides also points to a powerful synergy between nanotechnology, cell biology, and environmental toxicology. nih.gov

These interdisciplinary efforts are crucial for translating the fundamental properties of this compound into practical solutions for challenges in healthcare, environmental monitoring, and technology.

Q & A

Q. What is the pH transition range of Bromochlorophenol blue, and how should it be prepared for accurate pH indication?

this compound exhibits a pH-dependent color transition from yellow (pH 3.2) to purple (pH 4.8) . To prepare a standard indicator solution:

- Dissolve 0.1 g of this compound sodium salt in 100 mL of distilled water .

- Filter the solution to remove undissolved particles and store in a dark, cool environment to prevent photodegradation .

- Calibrate using buffer solutions within the transition range to ensure accuracy, as ionic strength and temperature may affect readings .

Q. What are the standard protocols for incorporating this compound into gel electrophoresis tracking dyes?

While this compound is less commonly used than bromophenol blue in electrophoresis, its sodium salt form can be adapted for similar applications:

- Prepare a 6X loading dye by mixing this compound (0.25% w/v) with glycerol (30% v/v) to increase density and sucrose (15% w/v) to stabilize samples .

- Adjust the dye’s pH to match the electrophoresis buffer (e.g., neutral pH for DNA gels) to ensure consistent migration .

- Validate migration rates empirically, as substituent halogens (Br/Cl) may alter electrophoretic mobility compared to bromophenol blue .